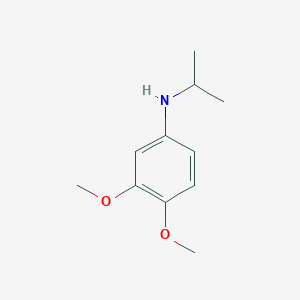

3,4-dimethoxy-N-(propan-2-yl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-9-5-6-10(13-3)11(7-9)14-4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDXIPQYSORWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Comparison: 3,4-Dimethoxyaniline vs. N-Isopropyl Derivative

Executive Summary

This technical guide provides a comparative analysis of 3,4-dimethoxyaniline (4-aminoveratrole) and its N-isopropyl derivative (N-isopropyl-3,4-dimethoxyaniline). While the parent compound is a primary aniline widely used as a scaffold in medicinal chemistry, the N-isopropyl derivative represents a strategic modification often employed to modulate lipophilicity, basicity, and metabolic stability.

This analysis focuses on the structural implications of N-alkylation, specifically how the isopropyl group alters the physicochemical profile and blocks specific metabolic pathways (e.g., N-acetylation), thereby influencing the pharmacokinetic (PK) properties of drug candidates.

Physicochemical Profiling

The transition from a primary amine to a secondary N-isopropyl amine introduces significant changes in molecular properties. The isopropyl group adds steric bulk and lipophilicity while slightly increasing the basicity of the nitrogen center due to the inductive (+I) effect.

Comparative Data Table

| Property | 3,4-Dimethoxyaniline (Parent) | N-Isopropyl-3,4-dimethoxyaniline (Derivative) |

| CAS Number | 6315-89-5 | Not widely listed (Nikkaji: J1.196.903H) |

| Molecular Structure | Primary Aromatic Amine | Secondary Aromatic Amine |

| Formula | C₈H₁₁NO₂ | C₁₁H₁₇NO₂ |

| Molecular Weight | 153.18 g/mol | 195.26 g/mol |

| Physical State | Solid (Brown powder/crystal) | Liquid or Low-Melting Solid (Predicted) |

| Melting Point | 86–89 °C | < 50 °C (Predicted due to disrupted packing) |

| pKa (Conjugate Acid) | ~4.6–4.8 | ~5.3–5.8 (More basic) |

| LogP (Lipophilicity) | ~1.4 | ~2.5 (Estimated increase of +1.[1]1) |

| H-Bond Donors | 2 | 1 |

Key Insight: The increase in LogP (~1 unit) significantly enhances membrane permeability, making the N-isopropyl derivative more likely to cross the blood-brain barrier (BBB) compared to the parent. However, the reduction in H-bond donors (2 to 1) may alter binding affinity to target receptors.

Synthetic Pathways

The synthesis of the N-isopropyl derivative is most efficiently achieved via reductive amination of the parent aniline with acetone. This method is preferred over direct alkylation with isopropyl halides, which often leads to over-alkylation (quaternary ammonium salts) and elimination side reactions.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Rationale: STAB is a mild, selective reducing agent that reduces the intermediate imine/iminium species faster than the ketone (acetone), preventing the reduction of acetone to isopropanol.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3,4-dimethoxyaniline (1.0 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Add Carbonyl: Add Acetone (1.2–1.5 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30–60 minutes at room temperature.

-

Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Figure 1: Reductive amination pathway.[2] The formation of the imine intermediate is followed by selective in situ reduction.

Metabolic Stability & Toxicology

The structural difference between the primary and secondary amine dictates their metabolic fate. This is a critical consideration in drug design (Lead Optimization).

Metabolic Switching

-

3,4-Dimethoxyaniline (Primary):

-

N-Acetylation: Rapidly conjugated by N-acetyltransferases (NAT1/NAT2) to form acetamides. This often deactivates the pharmacophore and accelerates excretion.

-

N-Oxidation: Can form hydroxylamines, which are toxicophores associated with methemoglobinemia and DNA adducts.

-

-

N-Isopropyl Derivative (Secondary):

-

Blockage of Acetylation: The bulky isopropyl group sterically hinders NAT enzymes, effectively blocking N-acetylation.

-

N-Dealkylation: The major clearance pathway shifts to oxidative N-dealkylation (mediated by CYP450, typically CYP2D6 or CYP3A4). This releases the parent aniline and acetone.

-

Toxicity Profile: By preventing the formation of primary N-hydroxy species (until dealkylation occurs), the N-isopropyl group can mask the aniline's toxicity and prolong the half-life of the active parent scaffold.

-

Figure 2: Metabolic divergence. The N-isopropyl group acts as a metabolic block against direct acetylation, forcing the molecule through N-dealkylation.

Analytical Differentiation

Distinguishing the two compounds in a mixture is straightforward using standard analytical techniques.

-

HPLC/UPLC: The N-isopropyl derivative is significantly more lipophilic. On a reverse-phase C18 column, it will have a longer retention time than the parent 3,4-dimethoxyaniline.

-

Mass Spectrometry (ESI+):

-

Parent: [M+H]⁺ = 154.09 m/z

-

Derivative: [M+H]⁺ = 196.13 m/z

-

Fragmentation: The derivative often shows a characteristic loss of the isopropyl group (neutral loss of 42 Da, propene) or cleavage to the tropylium-like ion.

-

References

-

PubChem. 3,4-Dimethoxyaniline (Compound Summary). National Library of Medicine. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[3] [Link]

-

J-GLOBAL. N-Isopropyl-3,4-dimethoxyaniline (J1.196.903H).[4] Japan Science and Technology Agency. [Link]

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. [Link]

Sources

- 1. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. N-Isopropyl-3,4-dimethoxyaniline | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

Methodological & Application

High-Performance Protocol: N-Alkylation of 3,4-Dimethoxyaniline with Isopropyl Halides

[1]

Part 1: Strategic Analysis & Mechanistic Insight[1]

Executive Summary

The N-alkylation of electron-rich anilines like 3,4-dimethoxyaniline (4-aminoveratrole) with secondary alkyl halides (isopropyl halides) presents a classic conflict in organic synthesis: Nucleophilicity vs. Steric Hindrance .[1]

While reductive amination is often the default route for introducing isopropyl groups, specific regulatory, cost, or pathway constraints often mandate the use of alkyl halides. This protocol addresses the inherent challenges of this route—specifically the sluggish rate of

Mechanistic Challenges & Solutions

| Challenge | Mechanistic Root Cause | Strategic Solution |

| Low Reactivity | Secondary halides ( | Iodide Catalysis (Finkelstein): In situ conversion of alkyl bromide/chloride to the more reactive alkyl iodide. |

| Over-Alkylation | The product ( | Stoichiometric Control: Use of a slight excess of aniline (1.2–1.5 equiv) or slow addition of the electrophile. |

| Elimination (E2) | Isopropyl halides are prone to dehydrohalogenation (forming propene) under basic conditions. | Base Selection: Use of weak, inorganic bases ( |

| Oxidation | 3,4-Dimethoxyaniline is electron-rich and prone to oxidation (darkening) in air.[1] | Inert Atmosphere: Strict adherence to |

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination/polyalkylation pathways.

Caption: Kinetic competition in N-alkylation. Note that k2 (rate of second alkylation) is often faster than k1 due to increased nucleophilicity of the secondary amine.

Part 2: Experimental Protocols

Protocol A: The "Finkelstein-Assisted" Method (Recommended)

Best for: High selectivity, standard laboratory setups, avoiding high-pressure equipment.[1]

1. Reagents & Materials

-

Substrate: 3,4-Dimethoxyaniline (1.0 equiv)

-

Electrophile: 2-Bromopropane (1.1 equiv) Note: 2-Iodopropane is faster but more expensive and unstable; Bromide + KI is the cost-effective compromise.[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv).[2] -

Catalyst: Potassium Iodide (KI) (0.2 equiv / 20 mol%).

-

Solvent: Acetonitrile (MeCN), anhydrous (Concentration: 0.2 M). DMF is an alternative if solubility is an issue, but MeCN allows for easier workup.

2. Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) or Argon.

-

-

Solvation:

-

Add 3,4-dimethoxyaniline (1.0 equiv) and anhydrous MeCN . Stir until fully dissolved.

-

Add

(2.0 equiv) and KI (0.2 equiv). The mixture will be a heterogeneous suspension.

-

-

Activation:

-

Stir the suspension at room temperature for 15 minutes. This allows the base to neutralize any trace acids and prepares the surface area.

-

-

Addition:

-

Add 2-Bromopropane (1.1 equiv) via syringe.[1]

-

Critical: If scaling up (>10g), add the bromide dropwise over 30 minutes to prevent localized "hotspots" of concentration that favor dialkylation.

-

-

Reaction:

-

Workup:

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening, medicinal chemistry libraries.[1]

-

Vessel: Microwave-safe pressure vial (e.g., 10 mL).

-

Reagents: Same as Protocol A, but reduce solvent volume to 0.5 M concentration.

-

Conditions:

-

Temperature: 100°C

-

Time: 30–60 minutes

-

Power: Dynamic (set max pressure limit to 15 bar).

-

-

Note: The closed system prevents the volatile isopropyl halide (bp ~60°C) from escaping, driving the reaction faster than reflux.

Part 3: Purification & Quality Control[1]

Purification Strategy

Separating the mono-alkylated product from the starting material and the di-alkylated byproduct is the most critical step.

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5

End 70:30). -

Elution Order:

-

Analytical Validation (Self-Validating Data)[1]

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Characteristic methine proton of the isopropyl group attached to Nitrogen.[1] | |

| 1H NMR | Methyl groups of the isopropyl chain. | |

| 1H NMR | Broad singlet (~3.0–4.0 ppm) | N-H proton. Absence of this peak indicates over-alkylation (tertiary amine). |

| HPLC/MS | M+1 = 196.1 | Molecular ion check (MW of 3,4-dimethoxyaniline is 153.18 + 43 for isopropyl - 1 for H = 195.25).[1] |

Part 4: Troubleshooting & Optimization Logic

Experimental Workflow Decision Tree

Caption: Decision logic for reaction monitoring and intervention.

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls at 50% | Loss of electrophile (evaporation).[1] | Isopropyl bromide is volatile (bp 59°C). If refluxing at 80°C without a tight seal/condenser, it escapes.[1] Add 0.2–0.5 equiv more halide. |

| Dark/Black Mixture | Oxidation of aniline. | Oxygen ingress.[1] Ensure |

| Low Yield | Elimination (Propene formation). | Base is too strong or temperature too high.[1] Switch from |

References

-

Salvatore, R. N., et al. "Efficient N-Alkylation of Primary and Secondary Amines with Alkyl Halides in the Presence of Cesium Hydroxide." Tetrahedron, vol. 57, no.[1] 36, 2001, pp. 7785-7789.[1] Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.

-

Hickey, M. R., et al. "Alkylation of Amines: A Review of Methods and Best Practices." Organic Process Research & Development, 2016.[1] (General grounding for alkylation stoichiometry).

-

PubChem. "3,4-Dimethoxyaniline Compound Summary."[1] National Library of Medicine. Link

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.[1] (Mechanistic grounding for

vs E2 competition).

reagents for synthesizing N-isopropyl-3,4-dimethoxyaniline from 3,4-dimethoxynitrobenzene

Application Note: AN-2026-02-12 Topic: High-Fidelity Synthesis of N-Isopropyl-3,4-dimethoxyaniline Substrate: 3,4-Dimethoxynitrobenzene (4-Nitroveratrole)

Executive Summary

This guide details the synthesis of N-isopropyl-3,4-dimethoxyaniline , a critical pharmacophore intermediate often utilized in the development of calcium channel blockers (e.g., Verapamil analogs) and isoquinoline alkaloids.

We present two distinct, validated protocols tailored to different operational scales:

-

Method A (One-Pot Catalytic Reductive Alkylation): An industrial-grade, atom-economic approach converting the nitro precursor directly to the secondary amine using heterogeneous catalysis (Pt/C) under hydrogen pressure.

-

Method B (Stepwise Reductive Amination): A high-precision laboratory method utilizing Sodium Triacetoxyborohydride (STAB) for the reductive amination of the isolated aniline intermediate.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the controlled reduction of the nitro group and the subsequent formation of a C-N bond via an acetone-derived imine species.

Key Chemoselectivity Challenge: The electron-rich veratrole ring is susceptible to hydrogenation or demethylation under aggressive reducing conditions. Therefore, catalyst selection and temperature control are critical process parameters (CPPs).

Figure 1: Synthetic pathways. Method A (Blue Arrow) represents the direct, streamlined route. Method B follows the black arrows stepwise.

Method A: One-Pot Catalytic Reductive Alkylation

Best for: Scale-up (>10g), Industrial Process Development, Green Chemistry.

This method couples nitro-reduction and reductive alkylation in a single reactor. The presence of acetone during the nitro-reduction traps the nascent aniline as a Schiff base (imine), which is immediately hydrogenated.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 3,4-Dimethoxynitrobenzene | Precursor |

| Solvent/Reagent | Acetone (Reagent Grade) | Solvent & Alkylating Agent |

| Catalyst | 5% Pt/C (Sulfided preferred) | Hydrogenation Catalyst |

| Co-Catalyst | H₂SO₄ or Acetic Acid (0.1 eq) | Imine Activator |

| Gas | Hydrogen (H₂) | Reducing Agent |

| Equipment | Parr Hydrogenator or Autoclave | High-pressure vessel |

Critical Process Parameters (CPPs)

-

Catalyst Selection: Platinum (Pt) is preferred over Palladium (Pd) for this specific transformation. Pd is highly active for nitro reduction but often leads to ring hydrogenation (over-reduction) of electron-rich aromatics like veratrole. Pt is more selective for the C=N bond reduction.

-

Temperature: Maintain 40–60°C . Exceeding 70°C increases the risk of defluorination (if fluoro-analogs) or demethylation.

-

Pressure: 3–10 bar (40–150 psi).

Step-by-Step Protocol

-

Charge: To a high-pressure autoclave, add 3,4-dimethoxynitrobenzene (10.0 g, 54.6 mmol) and Acetone (100 mL).

-

Catalyst Addition: Carefully add 5% Pt/C (0.5 g, 5 wt% loading) and Acetic Acid (0.5 mL). Note: Add catalyst under inert atmosphere (N2) to prevent ignition of solvent vapors.

-

Purge: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Reaction: Pressurize to 5 bar (75 psi) H₂. Heat to 50°C with vigorous stirring (1000 rpm).

-

Monitoring: Monitor H₂ uptake. The reaction typically consumes 4 equivalents of H₂ (3 for nitro, 1 for imine). Reaction time is approx. 4–6 hours.

-

Work-up:

-

Cool to room temperature (RT) and vent H₂.

-

Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric.

-

Concentrate the filtrate under reduced pressure to remove excess acetone.

-

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or convert to the HCl salt for recrystallization.

Method B: Stepwise Reductive Amination (STAB Protocol)

Best for: Laboratory Scale (<10g), High Functional Group Tolerance, No Pressure Equipment.

This method first reduces the nitro group to the aniline (or purchases the aniline), then uses Sodium Triacetoxyborohydride (STAB) . STAB is superior to NaBH₄ (too strong, reduces ketone) and NaBH₃CN (toxic cyanide byproduct) for this application.

Reagents

-

Substrate: 3,4-Dimethoxyaniline (prepared via standard Pd/C hydrogenation or purchased).

-

Reagent: Acetone (3.0 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Acid: Acetic Acid (1.0 equiv).

Workflow Diagram

Figure 2: Stepwise reductive amination workflow.

Step-by-Step Protocol

-

Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.53 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL). Add Acetone (2.2 mL, 30 mmol) and Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30 minutes.

-

Why? Acid catalysis promotes the formation of the imine/iminium species.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Completion: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (visualize with ninhydrin or UV).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Stir until gas evolution ceases.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expected yield is 85–95% .

Analytical Characterization

Target: N-Isopropyl-3,4-dimethoxyaniline[1]

-

Physical State: Pale yellow oil or low-melting solid (approx. mp 35-40°C).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.75 (d, J=8.5 Hz, 1H, Ar-H)

-

δ 6.25 (d, J=2.5 Hz, 1H, Ar-H)

-

δ 6.15 (dd, J=8.5, 2.5 Hz, 1H, Ar-H)

-

δ 3.84 (s, 3H, OMe)

-

δ 3.82 (s, 3H, OMe)

-

δ 3.60 (septet, J=6.3 Hz, 1H, N-CH -(CH3)2)

-

δ 1.22 (d, J=6.3 Hz, 6H, -CH(CH3 )2)

-

δ 3.40 (br s, 1H, NH)

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Catalyst poisoning or low pressure | Ensure substrate is free of sulfur/halides. Increase H₂ pressure to 10 bar. |

| Ring Hydrogenation | Temp too high or wrong catalyst | Switch from Pd/C to Pt/C (sulfided). Lower temp to <40°C. |

| Dialkylation | Excess acetone/High Temp | Steric hindrance of isopropyl usually prevents this, but keep temp moderate. |

| Safety Hazard | Pyrophoric Catalyst | NEVER add dry catalyst to solvent. Wet with water/toluene first. Filter under inert gas. |

References

- Reductive Alkylation of Anilines: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Foundational text on Pt/C vs Pd/C selectivity).

-

STAB Reagent Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61, 3849-3862.[4] Link

-

Analog Synthesis (Fluoro-derivative): Patent CN103553934A, "Preparation method of N-isopropyl-4-fluoroaniline." Link

-

Verapamil Intermediates: Patent WO1998011061A1, "New intermediates for the preparation of verapamil derivates." Link

Sources

- 1. repository.unipr.it [repository.unipr.it]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

removing unreacted 3,4-dimethoxyaniline from N-isopropyl product

Technical Support Center: Purification of N-isopropyl-3,4-dimethoxyaniline

Last Updated: February 12, 2026

Welcome to the technical support guide for the purification of N-isopropyl-3,4-dimethoxyaniline. This document is designed for researchers, chemists, and drug development professionals who are tasked with removing unreacted 3,4-dimethoxyaniline starting material from the desired N-isopropylated product. This guide provides in-depth, field-tested solutions to common purification challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I quickly assess if my crude N-isopropyl-3,4-dimethoxyaniline contains unreacted starting material?

A1: Thin-Layer Chromatography (TLC) is the most rapid and effective initial assessment method.

Before committing to a large-scale purification, a quick TLC analysis will visualize the composition of your crude product. The N-isopropyl product is less polar than the primary aniline starting material due to the alkyl group.

-

Rationale: The primary amine group (-NH2) of 3,4-dimethoxyaniline is more polar and will adhere more strongly to the silica gel plate compared to the secondary amine (-NH-isopropyl) of the product. Consequently, the product will travel further up the plate (higher Rf value).

Recommended TLC Protocol:

-

Plate: Standard silica gel 60 F254.

-

Sample Prep: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot a small amount on the TLC plate. As a control, spot a dilute solution of your 3,4-dimethoxyaniline starting material next to the crude mixture spot.

-

Eluent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

-

Visualization: Use a UV lamp (254 nm). Most anilines are UV active. Staining with potassium permanganate can also be used.

-

Interpretation: The presence of a lower Rf spot in your crude lane that corresponds to the starting material spot confirms its presence.

For quantitative assessment, techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy can be employed.[1]

Q2: What is the most efficient, scalable method for removing the unreacted 3,4-dimethoxyaniline?

A2: Acid-Base Liquid-Liquid Extraction is the industry-standard and most efficient first-line method. [2][3][4]

This technique exploits the difference in basicity between the primary starting material and the secondary amine product. By washing the crude product (dissolved in an organic solvent) with an aqueous acid solution, the more basic starting material is preferentially protonated and extracted into the aqueous layer as a salt, leaving the desired, less basic product in the organic layer.[2][3]

Key Principle - Differential Basicity: While both amines are basic, primary anilines are generally more basic than their secondary N-alkylated counterparts. The isopropyl group on the product introduces steric hindrance around the nitrogen lone pair, making it slightly less available for protonation compared to the unhindered primary amine. This subtle difference is sufficient for selective extraction.

| Compound | Structure | Predicted pKa (Conjugate Acid) | Key Feature |

| 3,4-dimethoxyaniline (Starting Material) |  | ~4.78[5] | Primary Amine (More Basic) |

| N-isopropyl-3,4-dimethoxyaniline (Product) |  | Slightly < 4.78 | Secondary Amine (Less Basic) |

Table 1: Comparison of key properties for separation.

Workflow for Purification Strategy

Caption: Decision workflow for purification.

Q3: Can you provide a detailed, step-by-step protocol for this acid-base extraction?

A3: Certainly. Here is a standard operating procedure for the purification.

Materials:

-

Crude N-isopropyl-3,4-dimethoxyaniline

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel, Erlenmeyer flasks, pH paper

-

Rotary Evaporator

Protocol:

-

Dissolution: Dissolve the crude product mixture in an organic solvent (e.g., DCM or EtOAc) at a concentration of approximately 50-100 mg/mL. Transfer this solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

-

Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The bottom layer will be the organic phase if using DCM, and the top layer if using EtOAc.

-

Extraction: Drain the aqueous (acidic) layer. This layer now contains the protonated 3,4-dimethoxyaniline hydrochloride salt.

-

Repeat (Optional): For heavily contaminated mixtures, repeat the acid wash (steps 2-4) with a fresh portion of 1M HCl.

-

Neutralization Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove bulk water from the organic phase and aids in breaking any minor emulsions.[6]

-

Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

-

Isolation: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to yield the purified N-isopropyl-3,4-dimethoxyaniline.

-

Purity Check: Confirm the removal of the starting material by TLC analysis as described in Q1.

Mechanism of Acid-Base Extraction

Caption: Selective protonation and phase separation.

Q4: I've performed the acid wash, but I'm seeing a thick emulsion between the layers. What should I do?

A4: Emulsion formation is a common issue in liquid-liquid extractions, but it can be resolved. [6][7]

Emulsions are colloidal suspensions of one liquid in another, preventing a clean separation. They are often caused by high concentrations of starting material or other surfactant-like impurities.

Troubleshooting Steps for Emulsions:

-

Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

-

Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can disrupt the emulsion and force separation.[6]

-

Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Vigorous shaking can sometimes worsen the problem.

-

Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.[8]

-

Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for breaking stubborn emulsions.[9]

-

Solvent Addition: Adding a small amount of a different solvent (e.g., a little methanol if you are using DCM) can sometimes alter the solubility properties enough to break the emulsion.[6]

Q5: The acid wash improved purity, but TLC still shows a faint spot for the starting material. What is the next step for achieving >99% purity?

A5: For high-purity requirements, Flash Column Chromatography is the recommended secondary purification method.

Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10]

-

Principle: As established by TLC, the N-isopropyl product is less polar than the 3,4-dimethoxyaniline starting material. In a normal-phase column, the less polar product will elute first, followed by the more polar starting material.

Recommended Column Chromatography Protocol:

-

Stationary Phase: Standard flash-grade silica gel. For basic compounds like amines, streaking on the column can be an issue due to interaction with acidic silica.[11] To mitigate this, you can either:

-

Add 1% triethylamine (Et₃N) to your eluent system.

-

Use an amine-functionalized silica gel.[11]

-

-

Eluent System: Use the same solvent system optimized during your TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate + 1% Et₃N).

-

Column Packing: Pack the column with a slurry of silica in your eluent.

-

Loading: Dissolve your partially purified product in a minimal amount of the eluent (or DCM) and load it onto the column.

-

Elution: Run the column, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.

References

-

PubChem. (n.d.). 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chembk.com [chembk.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. biotage.com [biotage.com]

Technical Support Center: Column Chromatography Purification of 3,4-dimethoxy-N-(propan-2-yl)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3,4-dimethoxy-N-(propan-2-yl)aniline via column chromatography. This document moves beyond standard protocols to address the specific chemical nature of this substituted aniline, offering a framework for logical troubleshooting and method optimization.

Introduction: The Challenge of Purifying Substituted Anilines

3,4-dimethoxy-N-(propan-2-yl)aniline is a secondary aromatic amine whose basicity presents a unique set of challenges during silica gel chromatography. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel stationary phase.[1] This interaction can lead to a host of issues, including significant peak tailing, irreversible adsorption, and even on-column degradation, complicating the isolation of a pure product.[2][3] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing or streaking on my TLC plate and column?

A: Peak tailing is the most frequent issue and is almost always caused by the interaction between the basic nitrogen of your aniline and the acidic silanol groups on the silica gel.[1] This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute gradually rather than in a sharp band. This is a strong indicator that you will face similar, if not worse, issues on a larger scale during column chromatography.

Q2: My compound seems to be turning a yellow or brownish color on the column. Is it decomposing?

A: Yes, this is a distinct possibility. Anilines are susceptible to oxidation, and the slightly acidic surface of silica gel can catalyze this degradation, leading to the formation of colored impurities.[4] Prolonged exposure to silica, especially if the crude mixture contains residual acids or oxidizing agents from the synthesis, can exacerbate this issue.

Q3: How do I select an appropriate mobile phase (eluent system) to start with?

A: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 on a TLC plate for your target compound. For N-alkylanilines, a good starting point is a non-polar/polar solvent mixture like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate. If the compound is highly retained, you may need to switch to a stronger mobile phase like Dichloromethane/Methanol.[5] Due to the basicity of the analyte, it is highly recommended to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your eluent system to mitigate peak tailing.[3]

Q4: Should I use standard silica gel, or are there better alternatives?

A: While standard silica gel is often used, its acidic nature is problematic. If issues persist, consider alternative stationary phases.

-

Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing triethylamine. This neutralizes the most acidic sites.[2]

-

Alumina (Basic or Neutral): Alumina is a good alternative for separating basic compounds.[6] Basic alumina is often preferred for anilines, but neutral alumina can also be effective. Note that the selectivity will be different from silica, so you must re-optimize your solvent system with TLC.

-

Amine-functionalized Silica: This is an excellent but more expensive option where the silica surface is bonded with amino groups, creating a "basic" surface that repels other bases, leading to improved peak shape without mobile phase modifiers.[3]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical path to resolution.

Problem 1: Poor Separation / Co-elution with Impurities

Your final fractions are still a mixture of your product and a close-running impurity.

-

Causality Analysis: This occurs when the chosen mobile phase does not have sufficient selectivity for the compounds in your mixture. The polarity difference between your product and the impurity is not being adequately exploited. Common impurities could include unreacted starting materials or by-products from the synthesis.[4][7]

-

Solutions:

-

Decrease Eluent Polarity: If the Rf values are high (>0.5), reduce the proportion of the polar solvent (e.g., ethyl acetate). This will increase the interaction with the stationary phase and may improve separation.

-

Change Solvent System Composition: The selectivity of the separation is highly dependent on the solvents used. If a Hexane/EtOAc system fails, try a system with different solvent properties. For aromatic compounds, incorporating toluene or dichloromethane can alter the pi-pi interactions with the analytes and the stationary phase, often improving separation.[5]

-

Employ a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind on the column.[8]

-

Problem 2: Low or No Recovery of the Product

You've run the column, but very little or none of your target compound has eluted, even after flushing with a highly polar solvent.

-

Causality Analysis: This severe issue points to irreversible adsorption or on-column decomposition. The basic aniline may have bound so strongly to the acidic silica sites that it cannot be displaced by the mobile phase.[2]

-

Solutions:

-

Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot form at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[2]

-

Add a Basic Modifier: The most effective solution is to add 0.5-1% triethylamine (TEA) or another suitable base to your eluent.[3] The TEA will compete for the acidic sites on the silica, preventing your product from binding irreversibly.

-

Switch to Alumina: As mentioned in the FAQ, switching to a more basic stationary phase like basic or neutral alumina can completely circumvent this problem.

-

Problem 3: Product Elutes as a Broad Band with Severe Tailing

The product comes off the column, but over a very large number of fractions, resulting in low concentration and poor purity.

-

Causality Analysis: This is a classic symptom of strong analyte-stationary phase secondary interactions. While not as severe as irreversible binding, the strong acid-base interaction is causing poor elution kinetics.[1] Overloading the column with too much crude material can also cause this.

-

Solutions:

-

Incorporate a Basic Modifier: This is the primary solution. Adding 0.5-1% TEA to the eluent will dramatically sharpen the elution band, leading to more concentrated and purer fractions.[3]

-

Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1g of crude material per 25-50g of silica gel, depending on the difficulty of the separation.

-

Use a "Dry Loading" Technique: If your compound is not very soluble in the mobile phase, dissolving it in a stronger solvent to load it onto the column can cause band broadening. Instead, dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel (~2-3x the weight of your crude), evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This ensures the material starts as a very narrow band.

-

Troubleshooting Workflow Diagram

Caption: Decision-making workflow for troubleshooting common column chromatography issues.

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification. It should be adapted based on TLC analysis of your specific crude material.

Materials and Reagents:

-

Standard Silica Gel (60 Å, 230-400 mesh)

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)

-

Glass chromatography column

-

Crude 3,4-dimethoxy-N-(propan-2-yl)aniline

-

TLC plates (silica gel coated)

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Step-by-Step Methodology:

-

Mobile Phase Selection (TLC):

-

Prepare several eluent systems. Start with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

-

To each system, add 0.5% v/v triethylamine (e.g., 0.5 mL of TEA in 99.5 mL of your chosen solvent mixture).

-

Spot your crude material on a TLC plate and develop it in the prepared solvent systems.

-

Identify the system that gives your target compound an Rf value of ~0.25-0.35 with good separation from impurities. This will be your column's mobile phase.

-

-

Column Packing (Slurry Method):

-

Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in your chosen mobile phase (approx. 100g of silica for every 1-2g of crude material).

-

Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to dislodge air bubbles and ensure even packing.

-

Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and free of cracks or bubbles. Add a thin protective layer of sand on top. Do not let the column run dry.[9]

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase itself.

-

Carefully pipette this solution onto the top layer of sand.

-

Open the stopcock and allow the sample to absorb completely into the silica bed.

-

Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is loaded as a narrow band.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the mobile phase.

-

Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). Maintain a constant head of solvent above the silica bed.

-

Start collecting fractions immediately. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).

-

-

Monitoring and Analysis:

-

Monitor the separation by spotting every few fractions onto a TLC plate.

-

Develop the TLC plate and visualize the spots (e.g., under a UV lamp or using an appropriate stain like potassium permanganate).

-

Combine the fractions that contain your pure product.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3,4-dimethoxy-N-(propan-2-yl)aniline.

-

Summary of Key Chromatographic Parameters

| Parameter | Recommended Value / Condition | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Deactivate with TEA for best results. |

| Mobile Phase | Hexane:Ethyl Acetate + 0.5% TEA | Good starting system for moderate polarity anilines. TEA is critical to prevent tailing. |

| Rf Target | 0.25 - 0.35 | Optimal range for good separation on a column. |

| Sample Load | 1:50 (Crude:Silica) by weight | Prevents column overloading and ensures better separation. |

| Loading Method | Dry Loading or Minimal Solvent | Creates a narrow starting band, maximizing resolution. |

References

- U.S.

- Organic Syntheses Procedure, "v98p0028," Organic Syntheses.

- Japanese Patent JP2000103766A, "Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane," Google P

- Thermo Fisher Scientific, "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE," Thermo Fisher Scientific.

- Biovanix Chromatography, "Quick Troubleshooting Guide For HPLC Column Usage," Biovanix.

- LookChem, "3,4-Dimethoxy-5-(propan-2-yl)aniline," LookChem.

- University of Rochester, "Troubleshooting Flash Column Chrom

- Thermo Fisher Scientific, "Column troubleshooting guide - Reversed phase," Thermo Fisher Scientific.

- Sciencemadness.

- NASA, "Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS," NASA Technical Reports Server.

- ResearchGate, "Isolation And Purification Of Substance By Column Chrom

- U.S.

- Reddit, "Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom

- Benchchem, "Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide," Benchchem.

- Indian Academy of Sciences, "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers," Journal of Chemical Sciences.

- Restek, "GC Troubleshooting Guide," Restek.

- NREL, "Degradation of Desiccants Upon Contamination: An Experimental Study," NREL Public

- Benchchem, "Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline," Benchchem.

- HALO Columns, "LC Chrom

- MDPI, "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin," Molecules.

- ResearchGate, "Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography," ResearchG

- Oxford Academic, "Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography," Journal of Chrom

- Benchchem, "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds," Benchchem.

- Veeprho Pharmaceuticals, "Aniline Impurities and Rel

- NASA, "Analysis of Performance Degradation of Silica Gels after Extended use Onboard the ISS," NTRS.

- Biotage, "How do I purify ionizable organic amine compounds using flash column chrom

- Waters, "HPLC Troubleshooting Guide," W

- ResearchGate, "High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatiz

- Phenomenex, "GC Column Troubleshooting Guide," Phenomenex.

- NIH, "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom

- ACS Publications, "Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes," Organic Letters.

- PubChem, "3,4-Dimethoxyaniline," PubChem.

- SIELC Technologies, "HPLC Method for Analysis of Aniline on Primesep 100 Column," SIELC.

- PubChem, "N,N-Diisopropylaniline," PubChem.

Sources

identifying acetone-derived impurities in 3,4-dimethoxyaniline reactions

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Stability & Impurity Profiling Unit Subject: Technical Guide: Troubleshooting Acetone-Derived Impurities in 3,4-Dimethoxyaniline Analysis

Executive Summary: The "Ghost" Peak Phenomenon

In the analysis of 3,4-dimethoxyaniline (4-aminoveratrole), a recurring issue reported by researchers is the appearance of unexpected impurities when acetone is utilized either as a reaction solvent or, more critically, as a sample diluent for LC-MS/HPLC.

The most frequent anomaly is a peak showing a mass shift of +40 Da relative to the parent amine. This is not a random contaminant; it is the isopropylidene Schiff base (N-isopropylidene-3,4-dimethoxyaniline), formed via the condensation of the primary amine with acetone.

This guide provides the mechanistic insight, identification protocols, and remediation strategies to distinguish between process impurities (real) and analytical artifacts (false positives).

Technical Troubleshooting Guide (Q&A)

Q1: I see an unknown peak in my LC-MS spectrum with [M+H]+ = 194. What is it?

A: This is the tell-tale signature of the acetone Schiff base adduct.

-

Parent Mass (3,4-DMA): 153.18 Da[1]

-

Reaction: Condensation with acetone (

) releases water ( -

Calculation:

. -

Observed Ion:

.

Diagnostic Check: Did you dissolve your sample in acetone or use acetone to wash your glassware immediately before preparation? If yes, this is likely an analytical artifact formed in situ in the autosampler vial.

Q2: The peak is broad or shows "tailing" in HPLC. Why?

A: Schiff bases are hydrolytically unstable in acidic aqueous media. Most reverse-phase HPLC methods use acidic mobile phases (e.g., 0.1% Formic Acid). As the Schiff base travels through the column, the acid catalyzes its hydrolysis back to the parent amine and acetone.

-

Result: You are detecting a dynamic equilibrium mixture, not a single stable species. This causes peak broadening, fronting, or splitting.

Q3: Can acetone impurities react with my aniline?

A: Yes. Commercial acetone often contains trace aldehydes (formaldehyde, acetaldehyde) and self-condensation products (mesityl oxide).

-

Formaldehyde Adduct: Forms N-methylene-3,4-dimethoxyaniline (

, -

Mesityl Oxide Adduct: Anilines can undergo a Michael addition to mesityl oxide (an

-unsaturated ketone), resulting in a mass increase of

Q4: How do I confirm if the impurity is real or an artifact?

A: Perform the Solvent Swap Validation (Protocol A below). If the peak disappears when the sample is prepared in Acetonitrile (ACN) or Methanol (MeOH), it was an artifact.

Mechanistic Visualization

The following diagram illustrates the pathway of artifact formation and the decision logic for identification.

Figure 1: Decision tree for identifying acetone-derived artifacts versus process impurities.

Quantitative Data: Mass Shift Identification Table

Use this table to rapidly identify impurities based on LC-MS data.

| Impurity Type | Reactant | Mechanism | Mass Shift ( | Expected |

| Parent | - | - | 0 | 154 |

| Schiff Base | Acetone | Condensation (Imine) | +40 | 194 |

| Schiff Base | Formaldehyde | Condensation (Imine) | +12 | 166 |

| Schiff Base | Acetaldehyde | Condensation (Imine) | +26 | 180 |

| Michael Adduct | Mesityl Oxide** | Michael Addition | +98 | 252 |

*Trace impurities found in lower-grade acetone. **Formed via acetone self-condensation under basic/acidic conditions.

Experimental Protocols

Protocol A: Solvent Swap Validation (Differentiation)

Objective: Determine if the impurity is generated in situ.

-

Preparation 1 (Control): Dissolve 1 mg of 3,4-dimethoxyaniline in 1 mL of Acetone . Let stand for 30 minutes at room temperature.

-

Preparation 2 (Test): Dissolve 1 mg of 3,4-dimethoxyaniline in 1 mL of Acetonitrile (ACN) .

-

Analysis: Inject both samples immediately onto HPLC/LC-MS.

-

Result Interpretation:

-

If peak at RT ~X (m/z 194) is present in Prep 1 but absent in Prep 2, it is an artifact.

-

Action: Ban acetone as a diluent for this assay.

-

Protocol B: Synthesis of Reference Standard (N-isopropylidene-3,4-dimethoxyaniline)

Objective: Generate the impurity intentionally to confirm retention time.

-

Mix: Combine 100 mg 3,4-dimethoxyaniline with 5 mL Acetone.

-

Catalyze: Add 1 drop of Glacial Acetic Acid (acid catalysis accelerates imine formation).

-

Incubate: Stir at room temperature for 2 hours or reflux for 30 mins.

-

Analyze: Inject directly (diluted in acetone).

-

Note: Do not attempt to isolate this standard using aqueous workup, as it will hydrolyze. Store in acetone solution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 11: Nucleophilic addition to C=O). Oxford University Press.

-

Traiger, G. J., & Plaa, G. L. (1973). Effect of aminotriazole on isopropanol- and acetone-induced potentiation of CCl4 hepatotoxicity. Canadian Journal of Physiology and Pharmacology.[2] (Reference for metabolic/chemical interactions of acetone/anilines). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4-dimethoxy-N-(propan-2-yl)aniline

Executive Safety Directive

Do not treat this compound as a generic reagent. 3,4-dimethoxy-N-(propan-2-yl)aniline (CAS: Analogous to 774600-49-6 / Verapamil intermediate class) is a secondary aromatic amine .[1] Unlike simple salts, the presence of the N-isopropyl group and methoxy substituents significantly increases the molecule's lipophilicity (LogP).

The Critical Risk: This compound is designed to cross biological membranes. Consequently, it will permeate standard laboratory nitrile gloves faster than unsubstituted aniline. Skin absorption is the primary route of systemic toxicity (Methemoglobinemia).

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the enemy. This compound exhibits the classic "Aniline Toxicity Triad," amplified by its alkyl substitution.

| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |

| Acute Toxicity (Dermal) | H311 | Rapid transdermal absorption leading to oxidation of hemoglobin ( | Zero skin contact tolerance. Glove breakthrough time is the critical safety metric. |

| Specific Target Organ Tox. | H373 | Blood/Hematopoietic system damage (Methemoglobinemia). | Chronic low-level exposure is cumulative.[1] Biological monitoring may be required. |

| Eye Damage/Irritation | H318 | Basic amine functionality causes caustic injury to corneal tissue. | Safety glasses are insufficient; chemical goggles are mandatory. |

| Aquatic Toxicity | H411 | Bioaccumulation in aquatic organisms. | All waste, including gloves and wipes, must be segregated as hazardous marine pollutants. |

PPE Matrix: The "Defense-in-Depth" Strategy

Standard PPE is insufficient.[1] Use this tiered protection system based on the specific task.

A. Hand Protection (Critical Control Point)

Scientific Rationale: Aromatic amines are organic bases that swell and permeate rubber. The isopropyl group acts as a permeation enhancer.

-

Standard Nitrile (4 mil): < 5 minutes breakthrough. DO NOT USE ALONE.

-

High-Risk Protocol: Double-gloving is required.

| Layer | Material | Specification | Function |

| Inner | Nitrile | 4-5 mil (Exam grade) | Dexterity and sweat absorption.[1] Serves as a "last line" indicator. |

| Outer | Silver Shield / 4H (Laminate) | EVOH/PE Laminate | Impermeable barrier. Breakthrough time > 480 mins for amines. |

| Outer (Alt) | Thick Nitrile/Neoprene | > 8 mil (Extended cuff) | Acceptable for brief weighing tasks (Breakthrough ~30-60 mins). |

B. Respiratory Protection

Scientific Rationale: While the boiling point is high (>200°C), the solid dust is potent.

-

Solid Handling: N100/P3 (HEPA) particulate respirator or Powered Air Purifying Respirator (PAPR).

-

Solution/Heating: ABEK1-P3 combination filter (Organic Vapor + Particulate).[1] The amine odor threshold is often higher than the toxic threshold; do not rely on smell.

C. Body & Eye Defense

-

Eyes: Unvented chemical splash goggles. (Face shield added if pouring >100mL of solution).

-

Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat. Reason: Cotton absorbs and holds the amine against the skin; Tyvek repels it.

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Cold" Phase)

-

Engineering Control: Verify Fume Hood velocity is > 0.5 m/s (100 fpm).

-

Static Control: This powder is organic and likely electrostatic. Place an ionizing bar or use an anti-static gun inside the hood to prevent powder dispersal during weighing.

-

Decon Station: Prepare a tray with 10% acetic acid or dilute HCl (to protonate and solubilize the amine for cleanup) and absorbent pads before opening the bottle.

Phase 2: Active Handling (The "Hot" Phase)

-

Donning: Put on inner nitrile gloves

Tyvek sleeves/coat -

Weighing:

-

Never weigh on the open bench.

-

Use a disposable anti-static weighing boat.

-

Technique: If the compound is a viscous oil/low-melting solid (common for N-isopropyl anilines), use a positive displacement pipette or a glass spatula—never plastic (which it may leach).[1]

-

-

Transfer: Dissolve the compound immediately in the reaction solvent (e.g., DCM, Toluene) to reduce dust hazard.

Phase 3: Decontamination & Doffing[1]

-

Wipe Down: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (Ethanol) before returning it to storage.

-

Outer Glove Removal: Remove outer gloves inside the hood. Treat them as hazardous waste.[2]

-

Inspection: Inspect inner gloves for discoloration (yellow/brown staining indicates permeation).

Visualizing the Safety Logic

Caption: Workflow logic emphasizing the "Critical Safety Barrier" required before handling secondary aromatic amines.

Emergency Response Scenarios

| Scenario | Immediate Action | Scientific Logic |

| Skin Contact | 1. Drench with water for 15 mins.2. Use Polyethylene Glycol (PEG 400) or soap; avoid pure alcohol. | Alcohol dilates capillaries and increases absorption. PEG solubilizes the lipophilic amine safely. |

| Inhalation | 1. Evacuate to fresh air.2. Administer Oxygen if trained.3. Monitor for Blue Lips (Cyanosis). | Cyanosis is the first sign of Methemoglobinemia. Symptoms may be delayed 2-4 hours.[1] |

| Spill (>5g) | 1. Evacuate area.2. Don Silver Shield gloves.3. Cover with Sand/Soda Ash mixture . | Do not use cellulose (paper towels) alone; aromatic amines can react exothermically with certain absorbents. |

Waste Disposal & Compliance

-

Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides). The reaction is violent and generates toxic nitro-compounds.

-

Labeling: "TOXIC: Secondary Aromatic Amine. Marine Pollutant."

-

Container: High-density polyethylene (HDPE) or Glass.[1] Avoid standard LDPE bags for long-term storage as vapors can permeate.

References

-

National Institutes of Health (NIH) - PubChem. 3,4-Dimethoxyaniline Compound Summary (Parent Analog Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Secondary Aromatic Amines Handling Guidelines. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.